N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with 2-chloropyrazine under specific conditions. One common method includes the use of a Buchwald-Hartwig amination reaction, where the pyrazole and pyrazine derivatives are coupled in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos . The reaction is carried out in a suitable solvent, such as toluene, and a base like cesium carbonate (Cs2CO3) is used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced forms of the pyrazine ring
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes such as cyclin-dependent kinase 2 (CDK2), where it binds to the active site and prevents substrate phosphorylation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-4-yl)methylpropan-2-amine
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
- 5-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine is unique due to its specific combination of pyrazole and pyrazine rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C8H9N5 |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C8H9N5/c1-13-6-7(4-11-13)12-8-5-9-2-3-10-8/h2-6H,1H3,(H,10,12) |
InChI Key |
NSVCPSQWUFJVRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CN=C2 |
Origin of Product |
United States |
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